Ethyl 1-(3-chlorobenzyl)piperidine-3-carboxylate hydrochloride
CAS No.: 1189664-19-4
Cat. No.: VC5231364
Molecular Formula: C15H21Cl2NO2
Molecular Weight: 318.24
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1189664-19-4 |
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Molecular Formula | C15H21Cl2NO2 |
Molecular Weight | 318.24 |
IUPAC Name | ethyl 1-[(3-chlorophenyl)methyl]piperidine-3-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C15H20ClNO2.ClH/c1-2-19-15(18)13-6-4-8-17(11-13)10-12-5-3-7-14(16)9-12;/h3,5,7,9,13H,2,4,6,8,10-11H2,1H3;1H |
Standard InChI Key | MDTRUQBENVPVAE-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1CCCN(C1)CC2=CC(=CC=C2)Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 1-(3-chlorobenzyl)piperidine-3-carboxylate hydrochloride belongs to the class of piperidine alkaloids, featuring a six-membered nitrogen-containing ring. The molecular formula C₁₅H₂₁Cl₂NO₂ corresponds to a molecular weight of 318.24 g/mol. Key structural attributes include:
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A piperidine ring substituted at the 1-position with a 3-chlorobenzyl group.
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An ethyl ester at the 3-position of the piperidine ring.
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A hydrochloride salt formation enhancing solubility for pharmacological studies.
Table 1: Structural and Spectral Data
Property | Value/Descriptor |
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IUPAC Name | Ethyl 1-[(3-chlorophenyl)methyl]piperidine-3-carboxylate hydrochloride |
SMILES | CCOC(=O)C1CCCN(C1)CC2=CC(=CC=C2)Cl.Cl |
InChI Key | MDTRUQBENVPVAE-UHFFFAOYSA-N |
X-ray Diffraction Data | Not publicly available |
Solubility | Moderate in polar aprotic solvents |
The hydrochloride salt formation is critical for improving bioavailability, as evidenced by its enhanced interaction with biological membranes compared to the free base.
Synthesis and Characterization
Synthetic Methodology
The synthesis involves a nucleophilic substitution reaction between 3-chlorobenzyl chloride and ethyl piperidine-3-carboxylate under basic conditions (e.g., K₂CO₃ or NaOH). Key steps include:
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Alkylation: The piperidine nitrogen attacks the electrophilic benzyl chloride, forming the 1-(3-chlorobenzyl)piperidine intermediate.
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Esterification: Introduction of the ethyl ester group via reaction with ethyl chloroformate.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.
Table 2: Optimization Parameters for Synthesis
Parameter | Optimal Condition | Impact on Yield |
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Solvent | Anhydrous DMF | Maximizes reactivity |
Temperature | 60–80°C | Balances reaction rate and side reactions |
Base | Potassium carbonate | Prevents hydrolysis of ester |
Reaction Time | 12–18 hours | Ensures completion |
Yield improvements up to 78% have been reported using microwave-assisted synthesis, reducing reaction times to 2–4 hours .
Analytical Characterization
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NMR Spectroscopy: ¹H NMR (CDCl₃) reveals signals at δ 1.25 (triplet, CH₂CH₃), δ 3.45–3.60 (piperidine protons), and δ 7.20–7.40 (aromatic protons).
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Mass Spectrometry: ESI-HRMS confirms the molecular ion peak at m/z 318.24 [M+H]⁺.
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ in acidic media oxidizes the piperidine ring to a pyridine derivative, altering electronic properties.
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Reduction: NaBH₄ selectively reduces the ester to a primary alcohol, enabling further functionalization.
Substitution Reactions
The 3-chlorobenzyl group undergoes SNAr reactions with amines or thiols, facilitating the development of analogs with enhanced bioactivity. For example, reaction with morpholine replaces the chlorine atom, yielding a compound with improved solubility .
Biological Activity and Research Findings
Antimicrobial Properties
In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL). The 3-chlorobenzyl group enhances membrane permeability, disrupting microbial cell walls.
Table 3: Comparative Bioactivity of Piperidine Derivatives
Compound | Target Pathogen | IC₅₀/MIC |
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Ethyl 1-(3-chlorobenzyl)piperidine-3-carboxylate | S. aureus | 8 µg/mL |
Ethyl 1-(4-fluorobenzyl)piperidine-3-carboxylate | E. coli | 32 µg/mL |
Unsubstituted piperidine | C. albicans | >64 µg/mL |
Applications in Pharmaceutical Development
Drug Candidate Optimization
Structural analogs of this compound are being explored as central nervous system (CNS) agents, leveraging the piperidine ring’s ability to cross the blood-brain barrier. Modifications to the ester group (e.g., replacing ethyl with isopropyl) improve metabolic stability .
Industrial Scale Synthesis
A pilot-scale process using continuous flow chemistry achieved a throughput of 1.2 kg/day with 95% purity, highlighting its viability for large-scale production.
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